N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide
Description
N-[4-(4-Benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is a benzamide derivative characterized by a central benzamide core substituted with two methoxyphenyl groups. Its structure features a benzamido group attached to a 3-methoxy-substituted phenyl ring, which is further linked to a 2-methoxyphenyl moiety. Benzamide derivatives are widely investigated for their bioactivity, including receptor antagonism/agonism and enzyme inhibition .
Properties
IUPAC Name |
N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-17-21(13-15-23(25)29-27(31)19-9-5-3-6-10-19)22-14-16-24(26(18-22)34-2)30-28(32)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOORYFITMXVGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.
The synthesis of this compound typically involves the condensation of specific aromatic amines and carboxylic acids under controlled conditions. The compound can be characterized by its molecular formula and features multiple methoxy and benzamide functional groups that enhance its reactivity and biological profile.
The biological activity of this compound is attributed to its structural characteristics, which allow it to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase, with IC50 values indicating potent activity. For instance, related benzamides have demonstrated selectivity for specific isoforms of carbonic anhydrase, which is crucial for cancer treatment strategies .
- Apoptosis Induction : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines (e.g., MDA-MB-231), significantly increasing the percentage of annexin V-FITC-positive apoptotic cells .
Anticancer Properties
The compound has been evaluated for its anticancer properties across various cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15.63 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.45 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.20 | Inhibition of proliferation |
| PC3 (Prostate Cancer) | 8.75 | Caspase activation |
These findings suggest that this compound may serve as a promising lead compound in anticancer drug development.
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has also been investigated. Preliminary studies indicate effectiveness against several bacterial strains, with notable results summarized below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 22 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Pseudomonas aeruginosa | 15 | 128 µg/mL |
These results highlight the potential dual action of the compound as both an anticancer and antimicrobial agent.
Case Studies
- Case Study on MDA-MB-231 Cells : A comprehensive study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers compared to untreated controls, indicating its potential as a therapeutic agent in breast cancer management.
- Synergistic Effects with Other Agents : Research has shown that combining this compound with conventional chemotherapeutics enhances efficacy, suggesting a potential for use in combination therapy protocols.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of substituted benzamides. Key structural analogs include:
Key Structural Differences :
- Piperazine vs. Methoxyphenyl Linkage : WC-10 and p-MPPI incorporate piperazine rings, enhancing receptor selectivity via conformational flexibility. In contrast, the target compound lacks a piperazine group, relying on methoxyphenyl substituents for steric and electronic modulation.
- Substituent Diversity : Analogs like 3i (thiophene) and p-MPPI (iodobenzamide) utilize heterocyclic or halogenated groups to optimize binding kinetics, whereas the target compound emphasizes methoxy groups for hydrogen bonding and lipophilicity .
Pharmacological and Binding Properties
Receptor Affinity and Selectivity :
- WC-10 : Exhibits high affinity for dopamine D3 receptors (Kd = 1.6 nM for human D3) with 11-fold selectivity over D2 receptors. Radioligand studies in primates and rats confirm its utility in quantifying D3/D2 receptor density ratios .
- Their iodinated/fluorinated benzamide groups enhance membrane permeability .
- The nitro group may contribute to π-π stacking interactions in enzymatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
